molecular formula C4H8O3 B026125 3-Hydroxyisobutyric acid CAS No. 2068-83-9

3-Hydroxyisobutyric acid

Cat. No. B026125
CAS RN: 2068-83-9
M. Wt: 104.1 g/mol
InChI Key: DBXBTMSZEOQQDU-UHFFFAOYSA-N
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Description

3-Hydroxyisobutyric acid, also known as 3-hydroxy-2-methylpropanoic acid, is an intermediate in the metabolism of valine . It is a chiral compound having two enantiomers, D -3-hydroxyisobutyric acid and L -3-hydroxyisobutyric acid . It is a 4- carbon, branched hydroxy fatty acid and is functionally related to a propionic acid .


Synthesis Analysis

3-Hydroxyisobutyric acid can be synthesized by aldolase-catalyzed aldol addition of propanal to formaldehyde followed by an enzymatic oxidation of the resulting 3-hydroxy-2-methylpropanal to 3-hydroxyisobutyric acid . It can also be produced from glucose utilizing cells of Pseudomonas taiwanensis VLB120 B83 T7 as catalysts .


Molecular Structure Analysis

The molecular formula of 3-Hydroxyisobutyric acid is C4H8O3 . The IUPAC name is 3-hydroxy-2-methylpropanoic acid . The InChIKey is DBXBTMSZEOQQDU-UHFFFAOYSA-N .


Chemical Reactions Analysis

3-Hydroxyisobutyric acid is an important intermediate in the biosynthesis of methacrylic acid . It is also a metabolite found in or produced by Escherichia coli (strain K12, MG1655) .


Physical And Chemical Properties Analysis

The molar mass of 3-Hydroxyisobutyric acid is 104.10 g/mol . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Biological Marker in Diabetes

3-HIB has been identified as a biological marker in diabetes . Concentrations of 3-HIB, a specific intermediary metabolite in the degradation of the branched-chain amino acid (BCAA) valine, show a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes . This increase at least in part reflects the progression of systemic insulin resistance .

Indicator of Altered Energy Metabolism

3-HIB is associated with altered energy metabolism. Chronic changes in BCAA metabolism and elevations of 3-HIB may reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .

Study of Obesity and Insulin Resistance

3-HIB concentrations are found to be markedly increased in obesity, insulin resistance, and type 2 diabetes, similar to the BCAAs themselves . This makes 3-HIB a valuable compound for studying these conditions.

Study of Branched Chain Amino Acid Metabolism

3-HIB is a catabolic intermediate of the BCAA valine . Therefore, it can be used to study the distribution, characterization, and kinetics of enzymes involved in branched chain amino acid metabolism .

Study of Adipocyte Metabolism

3-HIB has been found to modulate white and brown adipocyte metabolism . It increases fatty acid uptake and modulates insulin-stimulated glucose uptake in a time-dependent manner .

Study of Mitochondrial Functions

3-HIB treatment decreases mitochondrial oxygen consumption and generation of reactive oxygen species in white adipocytes, while increasing these measures in brown adipocytes . This makes 3-HIB a useful compound for studying mitochondrial functions in different types of adipocytes.

Mechanism of Action

Target of Action

3-Hydroxyisobutyric acid (3-HIB) is a specific intermediary metabolite in the degradation of the branched-chain amino acid (BCAA) valine . It primarily targets tissues such as the liver, skeletal muscle, and adipocytes . These tissues play a crucial role in energy metabolism and are associated with conditions like obesity and type 2 diabetes .

Mode of Action

3-HIB interacts with its targets by participating in the metabolism of valine . It is a reactant of enzymes 3-hydroxyisobutyrate dehydrogenase (EC: 1.1.1.31), 3-hydroxyacyl-CoA dehydrogenase (EC: 1.1.1.35), and 3-hydroxyisobutyryl-CoA hydrolase (EC: 3.1.2.4) . These enzymes are involved in the degradation of BCAAs, particularly valine .

Biochemical Pathways

3-HIB is an intermediary metabolite in the valine degradation pathway . It is formed via the removal of the CoA moiety of 3-HIB-CoA by the enzyme HIBCH . The lack of CoA allows 3-HIB to leave its cells of origin, giving plasma concentrations around 10–25 μmol/L . Chronic changes in BCAA metabolism and elevations of 3-HIB may reflect a chronic perturbation in energy metabolism that underlies diet-induced pathogenic insulin resistance and type 2 diabetes .

Pharmacokinetics

The pharmacokinetics of 3-HIB are closely related to metabolic conditions. In healthy individuals, transient increases in circulatory 3-HIB concentrations during fasting are seen, likely as a mechanism that normally contributes to cellular adaptations to fluctuating food intake . In conditions like obesity and type 2 diabetes, concentrations of 3-hib show a strong and stepwise increase in the circulation, at least in part reflecting progression of systemic insulin resistance .

Result of Action

The action of 3-HIB may reflect a shift toward higher white adipocyte lipid storage and decreased muscle/brown fat fatty acid oxidation in obesity and insulin resistance, and generally reduced capacity for mitochondrial fatty acid β-oxidation in the liver as well as other tissues . This suggests that 3-HIB may play a key role in the maintenance of normal physiology and energy homeostasis .

Action Environment

The action of 3-HIB is influenced by environmental factors such as diet and exercise. Dietary or other interventions that reduce obesity and ectopic fat accumulation can lower HbA1c in patients with type 2 diabetes, allowing remission of the disease . There is considerable individual heterogeneity in the pathogenic pathways of type 2 diabetes, and biological variability in response to interventions such as diet and exercise .

Safety and Hazards

3-Hydroxyisobutyric acid should be handled with care. Avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

Future Directions

3-Hydroxyisobutyric acid is a strong marker of insulin resistance in type 2 diabetes and obesity . It shows a strong and stepwise increase in the circulation of people with prediabetes and type 2 diabetes, at least in part reflecting progression of systemic insulin resistance . Therefore, it could be used as a biological marker in diabetes .

properties

IUPAC Name

3-hydroxy-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8O3/c1-3(2-5)4(6)7/h3,5H,2H2,1H3,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBXBTMSZEOQQDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20862824
Record name 3-Hydroxyisobutyric acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxyisobutyric acid

CAS RN

2068-83-9
Record name 3-Hydroxyisobutyric acid
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Hydroxyisobutyric acid
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Record name 3-Hydroxyisobutyric acid
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Record name 3-hydroxy-2-methylpropanoic acid
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Record name 3-HYDROXYISOBUTYRIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the role of 3-HIBA in valine metabolism?

A: 3-HIBA is a key intermediate in the degradation pathway of the branched-chain amino acid, valine. [, , , , , ]

Q2: Which enzyme catalyzes the formation of 3-HIBA?

A: 3-HIBA is formed from the dehydration of methylmalonic semialdehyde, a reaction catalyzed by methylmalonic semialdehyde dehydrogenase (encoded by the ALDH6A1 gene). [, ]

Q3: How is 3-HIBA further metabolized?

A: 3-HIBA is converted into methylmalonic semialdehyde by the enzyme 3-hydroxyisobutyrate dehydrogenase (HIBADH). [, , ]

Q4: What is 3-hydroxyisobutyric aciduria?

A: 3-hydroxyisobutyric aciduria is a rare, genetic metabolic disorder characterized by the accumulation and excessive excretion of 3-HIBA in the urine. [, , , ]

Q5: What are the known causes of 3-hydroxyisobutyric aciduria?

A: This condition can arise from a deficiency in either methylmalonic semialdehyde dehydrogenase [, ] or 3-hydroxyisobutyrate dehydrogenase (HIBADH). [, ]

Q6: What are the clinical manifestations of HIBADH deficiency?

A: The clinical presentation of HIBADH deficiency is variable, ranging from mild to severe. Patients may experience developmental delay, hypotonia, and metabolic acidosis. [, ]

Q7: Can diet modifications help manage 3-hydroxyisobutyric aciduria?

A: Restricting dietary valine intake has been shown to effectively reduce 3-HIBA excretion in patients with HIBADH deficiency. [, ]

Q8: What other metabolic abnormalities are associated with 3-hydroxyisobutyric aciduria?

A: In addition to elevated 3-HIBA, patients may exhibit increased levels of other organic acids in urine, including lactic acid, beta-alanine, methionine, 3-hydroxypropionic acid, 3-aminoisobutyric acid, and 2-(hydroxymethyl)butyric acid. [, ]

Q9: What is the significance of elevated 3-HIBA in other conditions?

A: Elevated plasma levels of 3-HIBA have been linked to an increased risk of developing type 2 diabetes. [] Additionally, elevated 3-HIBA levels in serum have been observed in patients with ulcerative colitis and celiac disease. []

Q10: How is 3-HIBA measured in biological samples?

A: Gas chromatography-mass spectrometry (GC-MS) is a commonly employed technique for quantifying 3-HIBA in urine and plasma. [, , , , ]

Q11: What are some recent findings regarding 3-HIBA and its role in disease?

A: Studies have identified 3-HIBA as a potential biomarker for chronic heart failure, particularly in patients without diabetes. [] Additionally, 3-HIBA has been linked to altered glucose utilization in the brain during delirium. []

Q12: Are there any promising therapeutic strategies targeting 3-HIBA metabolism?

A: Research suggests that lipoic acid supplementation may improve the metabolic conversion of valine to 3-HIBA in patients with certain metabolic disorders. []

Q13: How is 3-HIBA used in research?

A: (2S)[3,3,3-2H3]Isobutyrate, a deuterium-labeled form of isobutyrate, is used to study the metabolism of isobutyric acid and 3-HIBA in rats. This research helps to understand the stereospecificity of isobutyric acid dehydrogenation. [, ]

Q14: What is the significance of studying the enantiomers of 3-HIBA?

A: Research on the enantiomers of 3-HIBA and its derivatives helps to understand the stereochemical aspects of their interactions and properties. For example, studying the enthalpic changes upon mixing different enantiomers can provide insights into their molecular recognition and self-assembly processes. []

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